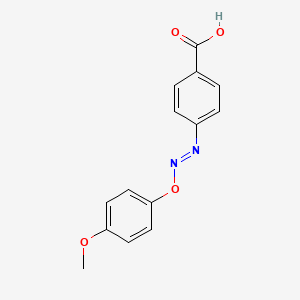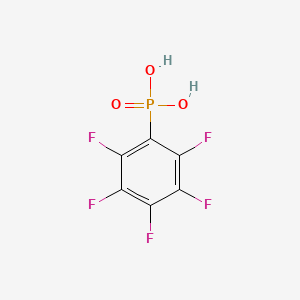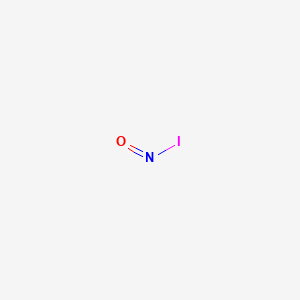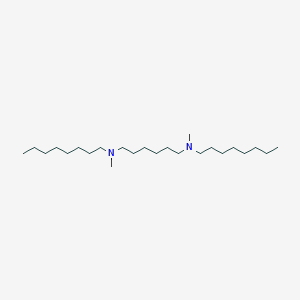![molecular formula C21H15FO B14621054 [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde CAS No. 60253-21-6](/img/structure/B14621054.png)
[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde: is an organic compound that features a fluorene backbone with a fluorophenyl substituent and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the fluorene and the fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination
Major Products Formed
Oxidation: [9-(4-Fluorophenyl)-9H-fluoren-9-yl]carboxylic acid
Reduction: [9-(4-Fluorophenyl)-9H-fluoren-9-yl]methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde would depend on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A structurally related compound where the aldehyde group is replaced by a ketone group.
Fluorenol: The alcohol derivative of fluorene, where the aldehyde group is reduced to an alcohol.
Uniqueness
[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde:
Properties
CAS No. |
60253-21-6 |
|---|---|
Molecular Formula |
C21H15FO |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-[9-(4-fluorophenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C21H15FO/c22-16-11-9-15(10-12-16)21(13-14-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,14H,13H2 |
InChI Key |
MDUHUZINYHFEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CC=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)

![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)




